[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol

Hydrogen bonding Drug-likeness Fragment-based drug discovery

Researchers needing pyrazole-thiazole building blocks with orthogonal derivatization sites face limited options. This compound solves that with two distinct reactive handles: a free pyrazole NH (H-bond donor, XLogP3=0.1, TPSA=90 Ų) and a hydroxymethyl group at the 5-position, enabling sequential, two-directional functionalization impossible with monofunctional analogs. • Dual handles: NH for N-alkylation/coupling; CH2OH for oxidation, Mitsunobu, or esterification • Fragment-optimized: superior aqueous solubility vs. des-hydroxy analog (ΔXLogP3=0.8) • Quality: 95% purity, batch-specific COA/SDS; global shipping from California, USA

Molecular Formula C7H7N3OS
Molecular Weight 181.22 g/mol
CAS No. 1798828-97-3
Cat. No. B1528532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol
CAS1798828-97-3
Molecular FormulaC7H7N3OS
Molecular Weight181.22 g/mol
Structural Identifiers
SMILESC1=CSC(=N1)C2=NNC(=C2)CO
InChIInChI=1S/C7H7N3OS/c11-4-5-3-6(10-9-5)7-8-1-2-12-7/h1-3,11H,4H2,(H,9,10)
InChIKeyXHZFMAZVZCUHSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[3-(1,3-Thiazol-2-yl)-1H-pyrazol-5-yl]methanol: A Distinct Pyrazole-Thiazole Building Block


[3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol (CAS 1798828-97-3) is a heterocyclic building block consisting of a pyrazole core substituted at the 3-position with a thiazol-2-yl group and at the 5-position with a hydroxymethyl handle [1]. With a molecular formula of C7H7N3OS and a molecular weight of 181.22 g/mol, this compound offers a unique combination of two drug-relevant heterocycles and a versatile primary alcohol that is absent in the simpler 2-(1H-pyrazol-3-yl)thiazole scaffold [2]. Its computed LogP of 0.1 and topological polar surface area of 90 Ų place it in a favorable physicochemical space for fragment-based lead discovery, distinguishing it from both more lipophilic non-hydroxymethyl analogs and N-alkylated derivatives that lack the pyrazole NH hydrogen bond donor [1][3].

Why Generic Substitution Fails for [3-(1,3-Thiazol-2-yl)-1H-pyrazol-5-yl]methanol


Scientific users cannot assume that any pyrazole-thiazole building block will perform identically in their synthesis or screening cascade. The presence of the hydroxymethyl group at the pyrazole 5-position and the free pyrazole NH in the target compound creates a distinct hydrogen-bonding and reactivity profile compared to the des-hydroxymethyl analog (CID 3363559), which has one fewer H-bond donor and a 20.2 Ų lower TPSA, or the N-methylated derivative (CID 125513506), which loses the pyrazole NH donor while retaining the CH2OH handle [1][2]. These differences translate into quantifiable changes in lipophilicity (ΔXLogP3 = 0.8 between target and des-hydroxy analog), hydrogen bond donor count (2 vs. 1), and synthetic derivatization potential—critical factors that directly impact solubility, membrane permeability, and the scope of downstream chemistry [1][3]. The quantitative evidence below establishes precisely where the target compound diverges from its closest analogs and why procurement must be compound-specific.

[3-(1,3-Thiazol-2-yl)-1H-pyrazol-5-yl]methanol vs. Closest Analogs: Quantitative Comparison


Higher Hydrogen Bond Donor Count vs. Analogs

The target compound possesses two hydrogen bond donors (HBD) — the pyrazole NH and the primary alcohol OH — while the des-hydroxymethyl analog 2-(1H-pyrazol-3-yl)thiazole (CID 3363559) has only one HBD (pyrazole NH) and the 1-methyl analog (CID 125513506) has only one HBD (alcohol OH). This difference is critical because HBD count is a key parameter in both Lipinski's Rule of Five and fragment-based screening, where an additional donor can enable or disrupt specific protein–ligand interactions [1][2][3].

Hydrogen bonding Drug-likeness Fragment-based drug discovery

Elevated Topological Polar Surface Area vs. Des-Hydroxy Analog

The target compound exhibits a TPSA of 90 Ų, which is 20.2 Ų higher than the des-hydroxymethyl analog 2-(1H-pyrazol-3-yl)thiazole (CID 3363559, TPSA = 69.8 Ų) and 10.8 Ų higher than the 1-methyl analog (CID 125513506, TPSA = 79.2 Ų). TPSA is inversely correlated with passive membrane permeability; compounds with TPSA > 140 Ų are generally considered poorly permeable, while values between 60–90 Ų are typical for orally bioavailable drugs [1][2][3].

Membrane permeability Oral bioavailability ADME prediction

Lower Computed Lipophilicity vs. Core Scaffold

The target compound has a computed XLogP3 of 0.1, significantly lower than the des-hydroxymethyl analog 2-(1H-pyrazol-3-yl)thiazole (CID 3363559, XLogP3 = 0.9). This difference arises from the polar hydroxymethyl substituent, which reduces overall lipophilicity. In contrast, the 1-methyl analog (CID 125513506) shares an identical XLogP3 of 0.1, indicating that the lipophilicity-lowering effect is driven primarily by the hydroxymethyl group rather than the pyrazole NH substitution pattern [1][2][3].

Lipophilicity Solubility Non-specific binding

Dual Functional Handles: Derivatization Advantage

The target compound possesses two independently addressable functional handles: the primary alcohol at the pyrazole 5-position, which can undergo oxidation to aldehyde/carboxylic acid, esterification, etherification, or halogenation; and the unsubstituted pyrazole NH, which can be selectively deprotonated for N-alkylation, N-arylation (Ullmann/Buchwald-Hartwig), or sulfonylation. In contrast, the 1-methyl analog (CID 125513506) lacks the reactive NH site, while the des-hydroxymethyl analog (CID 3363559) lacks the alcohol handle entirely [1][2][3]. This dual functionality has been highlighted in pyrazole-thiazole review literature as a key advantage for generating diverse compound libraries [4].

Synthetic versatility Derivatization Medicinal chemistry

Supplier Purity and Storage Specifications

AK Scientific supplies the target compound (Cat. 8865DR) at a minimum purity specification of 95%, with long-term storage requiring a cool, dry place, and full quality assurance documentation (SDS and Certificate of Analysis available upon request) . The 1-methyl analog (Cat. 1409EJ) is offered at the same 95% purity threshold, setting a uniform quality benchmark across the series . Both compounds are classified as non-hazardous for DOT/IATA transport, facilitating procurement logistics . At the time of review, pricing for the 1-methyl analog was listed at $5,185 per 5 grams, providing a cost reference point for the analog series; target compound pricing is available on request .

Quality control Reproducibility Procurement specifications

Best Application Scenarios for [3-(1,3-Thiazol-2-yl)-1H-pyrazol-5-yl]methanol


Fragment-Based Lead Discovery with Dual H-Bond Donors

The target compound's two H-bond donors (pyrazole NH + CH2OH) versus one in the des-hydroxymethyl and N-methyl analogs make it a superior choice for fragment libraries targeting proteins with hydrogen-bonding acceptor-rich binding sites. Its TPSA of 90 Ų and XLogP3 of 0.1 place it in the favorable fragment-like space, potentially enabling detection of weaker but novel binding interactions that lipophilic fragments might miss [1][2].

Divergent Library Synthesis via Orthogonal Handles

The combination of a primary alcohol and an unsubstituted pyrazole NH permits two-directional, sequential derivatization: oxidation of the alcohol to carboxylic acid followed by amide coupling, or N-functionalization of the pyrazole followed by Mitsunobu or nucleophilic substitution at the hydroxymethyl position. This dual-handle advantage is not available with monofunctional analogs, making the target compound the optimal scaffold for generating chemically diverse screening sets [1][3].

Aqueous Solubility for Biochemical Assays & Bioconjugation

With a computed XLogP3 of 0.1, the target compound is predicted to be more water-soluble than its des-hydroxymethyl counterpart (XLogP3 = 0.9). This property is advantageous for biochemical assays conducted under aqueous buffer conditions, reducing the need for DMSO co-solvents that can interfere with enzyme kinetics, and for bioconjugation chemistries (e.g., esterification with biomolecules) that require water-compatible reaction conditions [1][2].

Reproducible Procurement for Medicinal Chemistry

AK Scientific's 95% purity specification with batch-specific quality assurance documentation (SDS, COA available on request) ensures that each procurement lot of the target compound meets consistent purity standards. This level of quality control is essential for medicinal chemistry programs where SAR interpretation depends on confidence in the identity and purity of the starting building block .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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